molecular formula C16H29NO9 B12514251 Dimethyl 3,3'-((2-amino-2-((3-methoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate

Dimethyl 3,3'-((2-amino-2-((3-methoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate

Cat. No.: B12514251
M. Wt: 379.40 g/mol
InChI Key: ALVZTLGNEPTRLM-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-((2-amino-2-((3-methoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate is a complex organic compound with the molecular formula C16H29NO9. It is known for its unique structure, which includes multiple functional groups such as amino, methoxy, and ester groups. This compound is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-((2-amino-2-((3-methoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate typically involves multiple steps. One common method includes the reaction of 3-methoxy-3-oxopropanoic acid with 2-amino-2-(hydroxymethyl)propane-1,3-diol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then further reacted with dimethyl sulfate to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-((2-amino-2-((3-methoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Dimethyl 3,3’-((2-amino-2-((3-methoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions due to its multiple functional groups.

    Medicine: Potential use in drug development for its ability to interact with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 3,3’-((2-amino-2-((3-methoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3,3’-((2-amino-2-(hydroxymethyl)propane-1,3-diyl)bis(oxy))dipropionate
  • Dimethyl 3,3’-((2-amino-2-(methoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate

Uniqueness

Dimethyl 3,3’-((2-amino-2-((3-methoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate is unique due to the presence of both methoxy and oxopropoxy groups, which provide additional sites for chemical modification and interaction. This makes it more versatile compared to similar compounds that lack these functional groups.

Properties

Molecular Formula

C16H29NO9

Molecular Weight

379.40 g/mol

IUPAC Name

methyl 3-[2-amino-3-(3-methoxy-3-oxopropoxy)-2-[(3-methoxy-3-oxopropoxy)methyl]propoxy]propanoate

InChI

InChI=1S/C16H29NO9/c1-21-13(18)4-7-24-10-16(17,11-25-8-5-14(19)22-2)12-26-9-6-15(20)23-3/h4-12,17H2,1-3H3

InChI Key

ALVZTLGNEPTRLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCC(COCCC(=O)OC)(COCCC(=O)OC)N

Origin of Product

United States

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